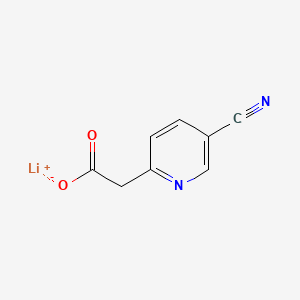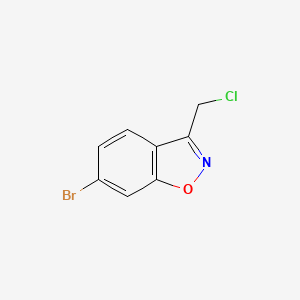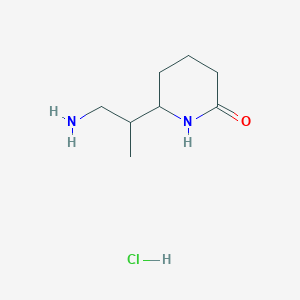![molecular formula C19H19ClFN3OS B13497758 N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
Uniqueness
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorophenyl group contribute to its potential as a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C19H19ClFN3OS |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
N-[[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H18FN3OS.ClH/c1-13(24)23(2)11-14-3-5-15(6-4-14)18-12-25-19(22-18)21-17-9-7-16(20)8-10-17;/h3-10,12H,11H2,1-2H3,(H,21,22);1H |
InChI-Schlüssel |
BIPMCEQUCCJUJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)


![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
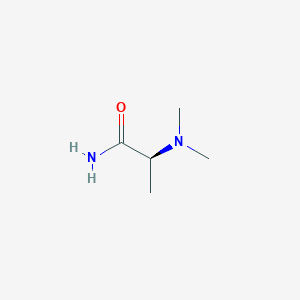

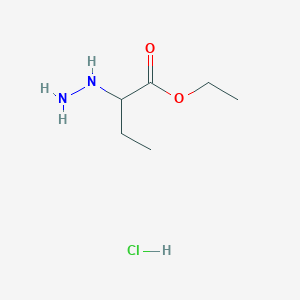
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

